molecular formula C13H16N6O2 B10951641 methyl 7-(1-ethyl-1H-pyrazol-3-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

methyl 7-(1-ethyl-1H-pyrazol-3-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B10951641
M. Wt: 288.31 g/mol
InChI Key: NLFKJYBBRLOQGY-UHFFFAOYSA-N
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Description

Methyl 7-(1-ethyl-1H-pyrazol-3-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound featuring a pyrazole ring fused with a triazolopyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(1-ethyl-1H-pyrazol-3-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which is then fused with a triazolopyrimidine core. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.

    Construction of the Triazolopyrimidine Core: This involves the cyclization of a suitable precursor, such as an aminopyrimidine, with a nitrile or an isocyanate.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(1-ethyl-1H-pyrazol-3-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions, using agents such as lithium aluminum hydride, can convert ketones or aldehydes within the structure to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 7-(1-ethyl-1H-pyrazol-3-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and triazolopyrimidine rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-(1-methyl-1H-pyrazol-3-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
  • Ethyl 7-(1-ethyl-1H-pyrazol-3-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Uniqueness

Methyl 7-(1-ethyl-1H-pyrazol-3-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for biological targets. This makes it a valuable compound for developing targeted therapies.

Properties

Molecular Formula

C13H16N6O2

Molecular Weight

288.31 g/mol

IUPAC Name

methyl 7-(1-ethylpyrazol-3-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C13H16N6O2/c1-4-18-6-5-9(17-18)11-10(12(20)21-3)8(2)16-13-14-7-15-19(11)13/h5-7,11H,4H2,1-3H3,(H,14,15,16)

InChI Key

NLFKJYBBRLOQGY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C2C(=C(NC3=NC=NN23)C)C(=O)OC

Origin of Product

United States

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